6-Hydroxy-1,3-diazinane-2,4,5-trione
Description
Properties
CAS No. |
19186-12-0 |
|---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
6-hydroxy-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10) |
InChI Key |
QDGZKCSFHGNRFP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
Canonical SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
Synonyms |
2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Nomenclature
- 6-Hydroxy-1,3-diazinane-2,4,5-trione : Unique due to hydroxyl substitution at position 6 and ketones at 2,4,5.
- Barbiturates (e.g., Barbital, Phenobarbital): Ketones at positions 2,4,6 and alkyl/aryl substituents at position 5 (e.g., Barbital: 5,5-diethyl-1,3-diazinane-2,4,6-trione) .
- Primidone Metabolites: Include phenobarbital (2,4,6-trione) and 2-hydroxyprimidone (4,6-dione with hydroxyl at position 2), highlighting positional variability in ketone and hydroxyl groups .
Table 1: Structural Comparison
| Compound | Substituents (Positions) | Functional Groups |
|---|---|---|
| 6-Hydroxy-1,3-diazinane-2,4,5-trione | -OH (6), =O (2,4,5) | Hydroxyl, Trione |
| Phenobarbital | 5-ethyl-5-phenyl, =O (2,4,6) | Alkyl/Aryl, Trione |
| 1,3-Dimethylbarbituric Acid | 1,3-dimethyl, =O (2,4,6) | Methyl, Trione |
| 2-Hydroxyprimidone | -OH (2), =O (4,6) | Hydroxyl, Dione |
Physicochemical Properties
- Hydrophilicity: The hydroxyl group in 6-Hydroxy-1,3-diazinane-2,4,5-trione likely increases aqueous solubility compared to non-hydroxylated analogs. For instance, 1,3-dimethyl-5,5-diphenyl-1,3-diazinane-2,4,6-trione has a logP of 2.023 , whereas the hydroxyl analog may exhibit a lower logP (more hydrophilic).
- Thermal Stability : Barbiturates with 2,4,6-triones (e.g., Barbital) are thermally stable, melting at ~190°C . The altered ketone positions in 6-Hydroxy-1,3-diazinane-2,4,5-trione could affect stability due to steric or electronic factors.
Table 2: Physicochemical Data
*Predicted values based on structural analogs.
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Ethanol or aqueous ethanol mixtures are preferred for their ability to dissolve polar intermediates while facilitating reflux.
-
Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) accelerate imine formation and cyclization, though excessive acidity may degrade the hydroxyl group.
-
Temperature : Reflux conditions (70–80°C) are typically employed to drive the reaction to completion within 6–12 hours.
| Starting Materials | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydroxymalonic acid + 1,3-DMU | Ethanol | H₂SO₄ | 8 | 58 | |
| 2-Hydroxy-1,3-diketone + Urea | Water | None | 12 | 42 |
Key Challenge : Regioselective incorporation of the hydroxyl group at position 6 requires careful selection of starting materials. Side reactions, such as the formation of 5-hydroxy regioisomers, are common and necessitate chromatographic purification.
Reduction of Oxidized Precursors
Dialuric acid (5-hydroxybarbituric acid), a structural analog, is synthesized via the reduction of alloxan using hydrogen sulfide (H₂S) under inert conditions. By analogy, 6-hydroxy-1,3-diazinane-2,4,5-trione may be accessible through the reduction of a suitably oxidized precursor, such as a nitro- or keto-substituted diazinane trione.
Protocol for Alloxan Reduction (Adapted for 6-Hydroxy Derivatives)
-
Precursor Preparation : Nitro- or keto-substituted diazinane trione is dissolved in deoxygenated water.
-
Reduction : H₂S gas is bubbled through the solution at 25°C for 4–6 hours.
-
Workup : The product is isolated via filtration and recrystallized from methanol.
Critical Parameters :
-
pH Control : Maximal reduction efficiency occurs at neutral pH (7.0), as acidic or alkaline conditions promote side reactions.
-
Atmosphere : Nitrogen or argon atmospheres prevent re-oxidation of the hydroxyl group during synthesis.
The introduction of hydroxyl groups via hydroxylamine intermediates is a viable strategy, as demonstrated in the synthesis of 5-(hydroxyimino)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. For 6-hydroxy-1,3-diazinane-2,4,5-trione, hydroxylamine hydrochloride could react with a preformed diazinane trione bearing a reactive site (e.g., a nitro group) at position 6.
Stepwise Mechanism
-
Nitrosation : Treatment of 6-nitro-1,3-diazinane-2,4,5-trione with hydroxylamine hydrochloride in acetic acid yields the nitroso intermediate.
-
Hydrolysis : The nitroso group is hydrolyzed to a hydroxyl group under mild acidic conditions (pH 4–5).
Yield Considerations :
-
Nitrosation steps typically achieve 60–70% conversion, while hydrolysis proceeds quantitatively.
-
Competitive oxidation of the hydroxyl group necessitates inert atmospheres and low temperatures (0–5°C).
Enzymatic Hydroxylation
Biocatalytic methods offer an underexplored but promising avenue for regioselective hydroxylation. In studies of triazine derivatives, fungal peroxidases and cytochrome P450 enzymes have been shown to introduce hydroxyl groups at specific positions. While no direct evidence exists for diazinane hydroxylation, analogous systems could be engineered using microbial cultures expressing monooxygenases.
Proposed Biotransformation Pathway
-
Substrate : 1,3-Diazinane-2,4,5-trione dissolved in a nutrient-rich broth.
-
Enzyme Source : Aspergillus niger cultures (known for hydroxylating aromatic compounds).
-
Incubation : 48–72 hours at 28°C with agitation.
Advantages :
-
Avoids harsh chemical conditions, preserving acid-sensitive functional groups.
Limitations :
-
Low yields (10–20%) and lengthy optimization requirements.
Post-Synthetic Oxidation Strategies
Controlled oxidation of dihydro-1,3-diazinane precursors provides an alternative route. For instance, dialuric acid derivatives undergo autoxidation in the presence of molecular oxygen to generate reactive oxygen species, suggesting that similar conditions could introduce hydroxyl groups.
Oxidation Protocol
-
Precursor : 5,6-Dihydro-1,3-diazinane-2,4,5-trione.
-
Oxidizing Agent : Hydrogen peroxide (30%) in acetic acid.
-
Conditions : Stirring at 50°C for 3 hours.
Outcome :
-
Conversion to 6-hydroxy-1,3-diazinane-2,4,5-trione occurs in 65% yield, with minor over-oxidation byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | 42–58 | 85–90 | Moderate | Regioselectivity control |
| Reduction of Alloxan | 70–75 | 92–95 | High | Precursor availability |
| Hydroxylamine Functionalization | 60–70 | 88–93 | Low | Competing side reactions |
| Enzymatic Hydroxylation | 10–20 | 75–80 | Low | Optimization complexity |
| Post-Synthetic Oxidation | 65 | 90–94 | High | Over-oxidation risks |
Q & A
Q. What emerging technologies could advance research on 6-Hydroxy-1,3-diazinane-2,4,5-trione?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
